molecular formula C6H5N3 B559647 7H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-70-5

7H-Pyrrolo[2,3-d]pyrimidine

Cat. No. B559647
CAS RN: 271-70-5
M. Wt: 119.12 g/mol
InChI Key: JJTNLWSCFYERCK-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

In a 250 mL round-bottomed flask, 7H-pyrrolo[2,3-d]pyrimidine (4.34 g, 36.4 mmol, Eq: 1.00) and N-iodosuccinimide (8.61 g, 38.3 mmol, Eq: 1.05) were combined with acetonitrile (60 ml) to give a light brown suspension. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 100 mL H2O and extracted with EtOAc (3×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (2×25 mL) to give 5-iodo-7H-pyrrolo[2,3-d]pyrimidine (7.58 g, 85%) as orange solid.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[CH:4]=[N:3][CH:2]=1.[I:10]N1C(=O)CCC1=O.C(#N)C>O>[I:10][C:9]1[C:5]2[CH:4]=[N:3][CH:2]=[N:1][C:6]=2[NH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
N1=CN=CC2=C1NC=C2
Name
Quantity
8.61 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light brown suspension
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with diethyl ether (2×25 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CNC=2N=CN=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.